Cucurbitacin E

Catalog No.
S622952
CAS No.
18444-66-1
M.F
C32H44O8
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin E

CAS Number

18444-66-1

Product Name

Cucurbitacin E

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N

Synonyms

cucurbitacin E, NSC 106399, NSC-106399

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Cucurbitacin E is a highly oxidized steroid belonging to the cucurbitacin family, which consists of tetracyclic triterpenes primarily derived from plants in the Cucurbitaceae family, such as pumpkins and gourds. This compound is recognized for its complex structure, characterized by multiple hydroxy, methyl, and oxo substituents on a lanostane skeleton. Cucurbitacin E has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Anticancer Potential

Cucurbitacin E has demonstrated significant promise in preclinical studies for its antitumor properties. Studies have shown that CuE can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including inducing apoptosis (programmed cell death) and disrupting cell cycle progression [, ]. Additionally, CuE has been shown to enhance the effectiveness of conventional chemotherapeutic agents in some cases []. These findings highlight the potential of CuE as a candidate for future cancer treatment strategies.

Neuroprotective Effects

Emerging research suggests that CuE may possess neuroprotective properties. Studies have shown that CuE can alleviate neurobehavioral impairments in animal models of cerebral hypoperfusion, possibly by reducing oxidative stress, inflammation, and excitotoxicity []. These findings suggest the potential of CuE for neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed.

Other Potential Applications

Beyond cancer and neurodegenerative diseases, CuE is being explored for its potential applications in various other areas, including:

  • Anti-inflammatory effects: CuE exhibits anti-inflammatory properties which may be beneficial for conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Studies suggest that CuE may possess antimicrobial activity against various bacteria and fungi [].
  • Diabetes management: Preliminary research indicates that CuE may have antidiabetic effects, although further investigation is needed to understand its mechanisms and potential clinical applications [].
That contribute to its biological activities. Notably, it can interact with proteins through binding, which alters their functions. For example, Cucurbitacin E binds to the phosphoinositide 3-kinase protein, enhancing its thermal stability and inhibiting the activation of downstream signaling pathways like the PI3K/Akt pathway . Additionally, it has been shown to inhibit cyclooxygenase enzymes and reactive nitrogen species production in macrophages, demonstrating its anti-inflammatory potential .

Cucurbitacin E exhibits a wide range of biological activities:

  • Anti-inflammatory: It inhibits pro-inflammatory cytokine production and reduces inflammation through modulation of signaling pathways .
  • Antioxidant: The compound demonstrates free-radical scavenging abilities, which may protect cells from oxidative stress .
  • Anticancer: Cucurbitacin E enhances the chemosensitivity of cancer cells to anticancer drugs and exhibits cytotoxic effects against various cancer cell lines .
  • Neuroprotective: It has been shown to protect against oxidative stress and inflammation in models of cerebral hypoperfusion, suggesting potential therapeutic applications in neurodegenerative diseases .

The synthesis of Cucurbitacin E can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plants such as Cucumis melo or Trichosanthes kirilowii, where it naturally occurs.
  • Chemical Synthesis: Various synthetic routes have been developed that involve multi-step organic reactions to construct the tetracyclic structure characteristic of cucurbitacins. These methods often utilize starting materials that can be transformed through oxidation and functional group modifications .

Cucurbitacin E has several applications in medicine and research:

  • Cancer Therapy: Its ability to enhance drug sensitivity makes it a candidate for combination therapies in cancer treatment.
  • Anti-inflammatory Treatments: Due to its potent anti-inflammatory properties, it may be used in managing conditions like arthritis.
  • Neuroprotective Agents: Research indicates potential uses in treating neurodegenerative disorders by mitigating oxidative stress and inflammation .

Studies have demonstrated that Cucurbitacin E interacts with various molecular targets:

  • Phosphoinositide 3-Kinase: It binds effectively to this protein, inhibiting its activity and downstream signaling pathways involved in inflammation and cancer progression .
  • Reactive Nitrogen Species: The compound reduces the production of these species in macrophages, highlighting its role in modulating immune responses .
  • Cofilin Protein: Cucurbitacin E inhibits the phosphorylation of cofilin, affecting actin dynamics and cell proliferation in cancer cells .

Cucurbitacin E shares structural and functional similarities with other compounds in the cucurbitacin family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityToxicity Level
Cucurbitacin BTetracyclic triterpeneAnticancer, anti-inflammatoryHighly toxic
Cucurbitacin DTetracyclic triterpeneAntiproliferativeModerate toxicity
Cucurbitacin ITetracyclic triterpeneAnticancerModerate toxicity
Cucurbitacin JTetracyclic triterpeneCytotoxicityLow toxicity

Cucurbitacin E is unique among these compounds due to its specific binding affinity for phosphoinositide 3-kinase and its comparatively lower toxicity levels while still exhibiting significant biological activities. This makes it a promising candidate for therapeutic applications without the severe side effects associated with other cucurbitacins like Cucurbitacin B .

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

556.30361836 g/mol

Monoisotopic Mass

556.30361836 g/mol

Heavy Atom Count

40

UNII

V8A45XYI21

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18444-66-1

Wikipedia

Cucurbitacin_E

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

Explore Compound Types